molecular formula C24H25N3O2S B2692950 N1-(2,3-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 898424-34-5

N1-(2,3-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No. B2692950
CAS RN: 898424-34-5
M. Wt: 419.54
InChI Key: RCZFNHDQASRPEH-UHFFFAOYSA-N
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Description

N1-(2,3-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the oxalamide family, which is known for their diverse biological activities.

Scientific Research Applications

Receptor Binding and Agonist Activity

Research demonstrates that certain indole and thiophene derivatives, similar in structure to N1-(2,3-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide, exhibit binding affinities and agonist activities at various receptors. For instance, 5-substituted indolyethylamines displayed agonist activity at 5-HT1D receptors with varying preferences for 5-HT1D alpha vs 5-HT1D beta receptors. These compounds also showed affinity for the 5-HT1A receptor (Barf et al., 1996).

Synthesis Methodologies

There has been development in synthetic approaches for compounds structurally similar to N1-(2,3-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide. A novel one-pot synthetic method has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, which might be applicable to the synthesis of similar compounds (Mamedov et al., 2016).

Catalytic Applications

A study revealed that N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide, which shares a similar molecular framework, was an effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. This suggests potential catalytic applications for N1-(2,3-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide in similar chemical reactions (Chen et al., 2023).

Fluorescence Switching

Certain polymethine dyes structurally related to the compound have been used in reversible electrochemical fluorescence switching in the near-infrared (NIR) region. This suggests potential use of N1-(2,3-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide in NIR fluorescence applications (Seo et al., 2014).

Antitumor Efficacy

Compounds like (E)-Ethyl 3,5-dimethyl-4-[(indolin-2-one-3-ylidene)methyl]-1H-pyrrole-2-carboxylate (B5), which shares structural similarities with N1-(2,3-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide, have shown potent antitumor activity. This suggests potential research applications of the compound in cancer therapy (Xiong et al., 2010).

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(2,3-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S/c1-16-7-5-9-19(17(16)2)26-24(29)23(28)25-15-21(22-11-6-14-30-22)27-13-12-18-8-3-4-10-20(18)27/h3-11,14,21H,12-13,15H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZFNHDQASRPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,3-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

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